Product packaging for H-Pro-Pro-Pro-OH(Cat. No.:)

H-Pro-Pro-Pro-OH

Cat. No.: B12104009
M. Wt: 309.36 g/mol
InChI Key: SBVPYBFMIGDIDX-UHFFFAOYSA-N
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Description

Contextual Significance of Proline-Rich Peptides (PRPs) in Biomolecular Science

Proline-rich peptides (PRPs) are a large and varied group of molecules defined by a high content of proline residues. nih.gov Proline is unique among the 20 common amino acids because its side chain forms a cyclic structure by bonding back to the backbone's amino group, creating a rigid pyrrolidine (B122466) ring. nih.govuni-saarland.de This structural constraint significantly influences the peptide's conformation, limiting its flexibility and predisposing it to form specific secondary structures. uni-saarland.de

The most notable of these structures is the polyproline II (PPII) helix, a left-handed helix with three residues per turn. wikipedia.orgnih.gov Unlike the more common alpha-helices and beta-sheets, the PPII helix is extended and does not rely on internal hydrogen bonding for stability. wikipedia.orgnih.gov This distinct conformation is crucial for the biological functions of PRPs, which are widespread in nature and play pivotal roles in cell signaling, protein-protein interactions, and immune responses. nih.govnih.govresearchgate.net PRPs often act as recognition motifs, binding to specific protein domains such as SH3, WW, and GYF domains, thereby facilitating the assembly of protein complexes essential for cellular processes. uni-saarland.denih.govresearchgate.netquora.com Their diverse biological activities also include antimicrobial and immunomodulatory properties, making them a subject of therapeutic interest. nih.govnih.govnih.gov

H-Pro-Pro-Pro-OH as a Model System in Peptide Chemistry and Biology

This compound, or triproline, represents the simplest form of an oligoproline that can effectively model the characteristic PPII helix. Its small size and defined sequence make it an ideal system for fundamental studies in peptide chemistry and structural biology. Researchers utilize this compound to investigate the intrinsic conformational tendencies of proline residues, particularly the slow isomerization between cis and trans forms of the peptide bond preceding a proline, a process that can be a rate-limiting step in protein folding. nih.govuni-saarland.de

Furthermore, oligoprolines like this compound are foundational to the concept of "molecular rulers" or "molecular scaffolds." nih.govacs.orgresearchgate.net Their rigid, rod-like structure provides a means to control the spatial relationship between functional groups attached to their ends or along their backbone. nih.govresearchgate.net This allows scientists to study distance-dependent phenomena in biological and material systems, such as energy transfer, ligand-receptor interactions, and molecular self-assembly. nih.govacs.org this compound serves as the basic building block for these larger, more complex molecular tools.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC15H23N3O4 biosynth.com
Molecular Weight309.37 g/mol biosynth.com
SequenceThis compound (PPP) biosynth.com
StructureA tripeptide consisting of three L-proline residues. nih.gov

Overview of Key Research Areas Investigated for this compound

Research involving this compound and other oligoprolines spans multiple scientific disciplines, from fundamental biophysics to materials science. The unique properties of these peptides make them invaluable for several key areas of investigation.

One primary research focus is conformational analysis . Spectroscopic methods like NMR and crystallographic techniques are used to study the stable helical structures of oligoprolines and the influence of factors like solvent and terminal functional groups on their conformation. nih.govacs.org These studies provide foundational insights into protein structure and folding.

Another significant area is the development of molecular scaffolds . By functionalizing oligoprolines, researchers can create rigid frameworks for positioning molecules at precise distances. nih.govresearchgate.net This has applications in probing protein-protein interactions, designing catalysts, and constructing nanomaterials. acs.orgresearchgate.net For instance, oligoprolines have been used to investigate G-protein coupled receptor-mediated ligand uptake and to control the size of noble metal nanoparticles. nih.govacs.org

Finally, this compound is a starting point for research into the biological activities of PRPs . Understanding the structural basis of how short proline helices interact with biological targets informs the design of new therapeutic agents, such as novel cell-penetrating peptides and antimicrobial compounds that target intracellular processes. nih.govnih.govbohrium.com

Key Research Applications of Oligoprolines like this compound
Research AreaDescription of ApplicationReference
Structural BiologyStudying the fundamentals of the polyproline II (PPII) helix, peptide bond isomerization, and protein folding. nih.govuni-saarland.de
Chemical BiologyProbing the role of molecular distance in ligand-receptor binding and cellular uptake. nih.govacs.org
Materials ScienceServing as rigid "molecular rulers" for the controlled self-assembly of π-systems and the generation of nanoparticles. nih.govacs.org
Drug DiscoveryActing as a scaffold for designing cell-penetrating peptides and investigating the mechanisms of proline-rich antimicrobial peptides. nih.govnih.govbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O4 B12104009 H-Pro-Pro-Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

1-[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)

InChI Key

SBVPYBFMIGDIDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O

Origin of Product

United States

Structural and Conformational Analysis of H Pro Pro Pro Oh

Fundamental Conformational Properties of Proline Residues in Peptides

Unlike most peptide bonds, which overwhelmingly favor the trans configuration (approximately 1000:1 ratio over cis), proline peptide bonds (X-Pro) have a significantly lower preference for the trans isomer, with the ratio being closer to 4:1 tandfonline.com. This reduced preference arises because the proline side chain is covalently linked to the peptide backbone nitrogen, creating a partial double bond character that is less susceptible to rotation than a typical amide bond. The possibility of both cis and trans isomers existing in equilibrium is a key feature of proline-containing peptides. The identity of the residue preceding proline can also influence the cis-trans isomerism, with certain residues potentially stabilizing the cis conformation through interactions like C–H/O bonds biorxiv.orgnsf.gov. This isomerism is a critical factor in peptide folding and function, as the different configurations can lead to distinct three-dimensional structures acs.org.

The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt various puckered conformations, such as envelope or twist forms. These puckering modes affect the orientation of the side chain relative to the peptide backbone and, consequently, influence the accessible dihedral angles (φ and ψ) of the peptide backbone uah.es. The flexibility and specific puckering of the pyrrolidine ring can lead to specific secondary structure propensities, such as the polyproline II (PPII) helix, which is characterized by an extended, left-handed helical structure researchgate.net. The precise conformation of the pyrrolidine ring can also impact the cis-trans isomerism of the adjacent peptide bond researcher.life.

Spectroscopic Characterization of H-Pro-Pro-Pro-OH Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for elucidating the conformational details of peptides like this compound in solution.

NMR spectroscopy provides atomic-level insights into the structure, dynamics, and interactions of molecules. For peptides, it allows for the determination of backbone and side-chain conformations.

A suite of NMR experiments is employed to map out the conformational space of peptides.

1D 1H NMR: Provides initial information on the number and chemical environment of protons.

2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, typically between adjacent protons (e.g., Hα-Hβ, Hα-HN), helping to establish spin systems for each amino acid residue researchgate.net.

The precise position of signals in NMR spectra, known as chemical shifts, is highly sensitive to the local electronic environment and, therefore, to the conformation of the molecule.

Chemical Shifts: Deviations in 1Hα and 13Cα chemical shifts from random coil values are sensitive indicators of secondary structure. For instance, residues in a polyproline II (PPII) helix often exhibit characteristic chemical shifts researchgate.net. The chemical shifts of proline residues themselves are particularly informative due to the restricted rotation around the peptide bond.

Coupling Constants: Scalar coupling constants, such as the 3JHN-Hα coupling, provide information about dihedral angles (φ) in the peptide backbone. For proline residues, the coupling constants related to the pyrrolidine ring protons (e.g., Hα-Hβ, Hβ-Hγ) can reveal details about the ring puckering and its influence on the backbone conformation science.gov.

While specific NMR data for this compound were not directly detailed in the provided search snippets, the principles outlined above, derived from studies on proline-rich peptides and proline itself, are directly applicable to its conformational characterization. The combination of these NMR experiments would allow for the assignment of all proton and carbon resonances, the identification of cis/trans isomer populations, and the generation of distance and dihedral angle restraints necessary for building accurate structural models of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigation of Intramolecular Interactions via NMRresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of peptides by providing detailed information about atomic environments and through-space interactions. For triproline, NMR studies have been instrumental in characterizing the conformational landscape and identifying intramolecular interactions.

Research indicates that in solution, proline oligomers, including triproline, predominantly adopt a left-handed Polyproline II (PPII) helical conformation nih.govscispace.comraineslab.com. NMR data, particularly ¹³C NMR, suggests that a significant majority of proline amide bonds in triproline exist in the trans conformation, which is a prerequisite for the formation of the PPII helix scispace.comchimia.ch. Studies on proline-rich peptides have shown that intramolecular interactions, such as those between the pyrrolidine ring and the peptide backbone, contribute to the strong propensity for the PPII conformation nih.gov. Specifically, ¹H NMR studies on proline oligomers have provided evidence for specific interactions that stabilize certain conformations, including the trans amide bond preference probiologists.comacs.org. While not directly detailing triproline's specific intramolecular interactions, general NMR studies on proline-containing peptides highlight the importance of analyzing chemical shifts, NOE (Nuclear Overhauser Effect) cross-peaks, and dihedral angles to map out these interactions and conformational preferences slu.senih.govmodgraph.co.uknih.gov. These studies collectively suggest that local interactions, rather than long-range ones, are key drivers for the conformational stability of triproline in the PPII form nih.gov.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to probe the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. For proline-rich peptides, CD spectroscopy is particularly valuable for identifying the characteristic Polyproline II (PPII) helical conformation.

Characterization of Polyproline Type II (PPII) Helical Conformationsscispace.com

The PPII helix is a left-handed helix with approximately three residues per turn and a helical pitch of about 9.3 Å raineslab.com. In aqueous solutions, triproline is known to adopt this conformation nih.govscispace.comraineslab.com. The characteristic CD spectrum for a PPII helix typically features a strong negative band around 200-207 nm and a weaker positive band around 220-230 nm scispace.comraineslab.comwisc.eduacs.orgnih.govresearchgate.net. Studies have confirmed that triproline exhibits these spectral signatures, indicating a significant population of the PPII conformation in solution nih.govscispace.com. For instance, CD spectra of triproline in aqueous solution have been characterized by a strong negative band in the 202-207 nm region, consistent with the PPII helical conformation nih.gov. The stability of this conformation is often high, with CD spectra remaining largely unchanged over a range of temperatures, such as from 20°C to 80°C scispace.comchimia.ch. This stability is attributed to the inherent conformational preference of proline residues for the trans amide bond and the specific backbone torsion angles that define the PPII helix nih.govraineslab.com.

Monitoring of Conformational Changes

CD spectroscopy can also be employed to monitor changes in peptide conformation under varying environmental conditions, such as temperature, pH, or solvent composition. While specific studies detailing conformational changes in triproline itself under varied conditions are less prevalent in the provided snippets, the general principles apply. For example, temperature-dependent CD studies on similar proline-rich peptides have shown that the PPII conformation is generally stable across a range of temperatures scispace.comchimia.ch. However, changes in solvent polarity can influence the equilibrium between different conformations. For instance, while aqueous solutions favor the PPII helix, organic solvents like n-propanol can promote the formation of the Polyproline I (PPI) helix or a mixture of conformations raineslab.comrsc.org. CD spectroscopy would detect these shifts as alterations in the characteristic spectral bands. Furthermore, interactions with other molecules, such as proteins, can induce conformational changes that are detectable by CD sci-hub.stresearchgate.netresearchgate.netcreative-proteomics.comresearchgate.net.

Computational Approaches to Conformational Landscape Exploration

Computational methods, including Molecular Dynamics (MD) simulations and Ab Initio/Density Functional Theory (DFT) calculations, are essential for a comprehensive understanding of peptide conformations and their underlying electronic properties. These methods allow for the exploration of the entire conformational space and the prediction of low-energy structures and their associated energies.

Molecular Dynamics (MD) Simulationsresearchgate.netdntb.gov.uaoup.com

Molecular Dynamics (MD) simulations provide a powerful tool to explore the dynamic conformational landscape of peptides over time. By simulating the classical motion of atoms and molecules based on force fields, MD can reveal the ensemble of structures a peptide adopts in solution and its dynamic behavior.

Ab Initio and Density Functional Theory (DFT) Calculationsmit.edu

Ab Initio and Density Functional Theory (DFT) calculations offer a quantum mechanical approach to study the electronic structure, energies, and geometries of molecules. These methods provide a high level of accuracy for small molecules and can be used to predict stable conformers, bond energies, and vibrational frequencies.

DFT calculations have been applied to study the electronic structure and conformational properties of various molecules, including peptides and their building blocks dntb.gov.uamit.educonicet.gov.armdpi.comnih.govcam.ac.uknih.govresearchgate.netresearchgate.net. For triproline, DFT calculations can provide insights into the relative energies of different conformers, the nature of intramolecular interactions, and the electronic distribution within the molecule. For instance, DFT has been used to investigate the stereoelectronic effects influencing polyproline conformation, helping to understand the factors that stabilize the PPII helix raineslab.comnih.gov. These calculations can also predict molecular properties like dipole moments and charge distributions, which are important for understanding intermolecular interactions and reactivity. By performing geometry optimizations at DFT levels, researchers can identify the most stable low-energy conformers of triproline and characterize their structural features, complementing experimental observations from NMR and CD spectroscopy mit.educonicet.gov.arresearchgate.net. The accuracy of DFT methods can be further enhanced by using advanced functionals and basis sets, allowing for detailed analysis of molecular properties and interactions.

Self Assembly and Supramolecular Architectures of Proline Tripeptides

Principles of Peptide Self-Assembly with Proline

The self-assembly of proline-containing peptides is governed by fundamental principles that dictate how individual molecules interact and organize into larger, ordered structures.

Influence of Amino Acid Chirality on Nanostructure Formation

The chirality of amino acid residues plays a critical role in directing the self-assembly of peptides into specific nanostructures. For proline tripeptides, the stereochemistry of the proline residues (L-proline vs. D-proline) can dictate the handedness, morphology, and stability of the resulting supramolecular assemblies. For instance, sequences composed entirely of L-proline may assemble differently than those containing D-proline residues or mixtures thereof. This stereochemical control is fundamental in creating chiral nanostructures, such as helical fibers or specific crystalline arrangements, which can have implications for their physical properties and potential applications researchgate.net.

Intermolecular Non-Covalent Interactions Driving Assembly

The self-assembly of proline tripeptides is primarily driven by a combination of weak, non-covalent interactions. These forces orchestrate the precise arrangement of peptide molecules into higher-order structures. Key interactions include:

Hydrogen Bonding: The peptide backbone's amide groups (N-H and C=O) can participate in hydrogen bonding. While proline's N-H is part of its ring, the C=O groups remain available for hydrogen bond acceptance, and the N-H groups of other residues in a longer peptide or the terminal amino group can act as donors. These interactions are crucial for stabilizing ordered assemblies rsc.orgresearchgate.netupf.edu.

Hydrophobic Interactions: The nonpolar character of the proline ring and any other hydrophobic residues present can drive self-assembly in aqueous environments, where hydrophobic groups tend to aggregate to minimize contact with water.

π-π Stacking: If aromatic residues are present in conjunction with proline (e.g., in a Pro-Phe-Pro sequence), π-π stacking between aromatic rings can contribute significantly to the stability and organization of the supramolecular structures researchgate.netupf.edu.

These interactions collectively determine the thermodynamic and kinetic pathways of self-assembly, leading to the formation of diverse supramolecular architectures.

Formation of Defined Supramolecular Structures

Proline tripeptides, through controlled self-assembly, can form a variety of well-defined supramolecular structures, ranging from discrete nanoparticles to extended fibrous networks.

Vesicular Structures

Under specific conditions, some peptide amphiphiles and short peptides, including proline-rich sequences, can self-assemble into vesicular structures. These structures are typically hollow spheres formed by a lipid-like bilayer or micellar core arrangement, encapsulating an aqueous core. The formation of vesicles is often dependent on the amphiphilic nature of the peptide, where distinct hydrophobic and hydrophilic regions drive the organization into a closed, spherical architecture to minimize unfavorable interactions with the solvent rsc.org. While direct evidence for H-Pro-Pro-Pro-OH forming vesicles is specific, related proline-containing peptides have been observed to form such structures rsc.org.

Nanoparticles, Nanotapes, and Fibrils

A common outcome of proline tripeptide self-assembly is the formation of one-dimensional (1D) nanostructures, such as nanoparticles, nanotubes, and fibrils. The precise morphology depends on factors like peptide concentration, solvent, temperature, and pH.

Fibrils: Short peptides, including those with proline residues, are known to form fibrillar aggregates, often stabilized by hydrogen bonding and hydrophobic interactions researchgate.netchemrxiv.orgresearchgate.net. These fibrils can be very thin and long, forming entangled networks that can immobilize solvents, leading to gelation rsc.org. The presence of proline can influence the packing and stability of these fibrils by disrupting β-sheet formation and promoting alternative hydrogen bonding patterns or coiled structures.

Nanotubes: In some cases, the self-assembly process can lead to the formation of hollow tubular structures, or nanotubes. This morphology arises from the specific way peptide molecules stack and associate, creating a lumen within the assembly.

Nanoparticles: Discrete, roughly spherical nanoparticles can also be formed, often as precursors or alternative assembly products to more extended structures.

Research has shown that minimalistic hydrophobic peptides, such as diphenylalanine (FF) and related proline tripeptides like (PFF), can self-assemble into ordered nanostructures, including those with fibrillar characteristics, in solid-state or non-aqueous media researchgate.netresearchgate.netchemrxiv.orgresearchgate.net. The specific sequence this compound, with its high proline content, is expected to exhibit distinct self-assembly behavior, potentially favoring less ordered or more flexible structures compared to aromatic-rich peptides, but still capable of forming ordered assemblies driven by the inherent properties of proline and the terminal functional groups.

Table 1: Summary of Nanostructure Formation by Proline Tripeptides

Nanostructure TypeDriving InteractionsKey FeaturesReferenced Peptide Examples (General)
Fibrils Hydrogen Bonding, Hydrophobic Interactions, π-π StackingElongated, high aspect ratio, can form networks, stable in solid-stateDiphenylalanine (FF), (PFF)
Nanotubes Hydrogen Bonding, Hydrophobic InteractionsHollow, cylindrical structuresNot explicitly detailed for this compound
Nanoparticles Hydrogen Bonding, Hydrophobic Interactions, ElectrostaticDiscrete, roughly spherical or irregular shapes, can be precursors to fibrilsNot explicitly detailed for this compound
Vesicles Amphiphilicity, Hydrophobic & Hydrophilic InteractionsSpherical, hollow structures with a membrane-like barrierRelated proline-containing peptides

Note: Specific data for this compound is inferred from studies on similar proline tripeptides and general principles of peptide self-assembly.

Table 2: Role of Proline in Self-Assembly Principles

PrincipleInfluence of ProlineKey Interactions Influenced
β-Breaker Disrupts β-sheet formation due to its cyclic structure, promoting alternative folding or aggregation pathways.Hydrogen Bonding (disrupts standard β-sheet H-bonds)
Chirality Stereochemistry (L- vs. D-proline) dictates the handedness and specific morphology of nanostructures.All non-covalent interactions, leading to chiral assemblies.
Conformational Flexibility Imposes rigidity and specific turns, influencing the accessibility of functional groups for interactions.Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking
Hydrophobic Core The pyrrolidine (B122466) ring contributes to the hydrophobic character, driving self-assembly in aqueous media.Hydrophobic Interactions

Hierarchical Assembly and Mechanical Properties of Assemblies

This compound, like other proline-rich peptides, can undergo hierarchical self-assembly, a process where individual molecules first associate into small units, which then further organize into larger, more complex structures. This multi-step assembly can lead to the formation of stable fibrillar networks or gels. The specific arrangement of proline residues can promote the formation of secondary structures such as beta-turns, which are crucial for mediating inter-peptide interactions and driving the self-assembly process nih.govunica.it.

The mechanical properties of these self-assembled structures are of significant interest for biomaterial applications. Studies on related diphenylalanine (FF) peptides, which share structural similarities due to aromatic residues and peptide backbone, have demonstrated remarkable mechanical strength, with Young's moduli reported in the gigapascal (GPa) range rsc.orgresearchgate.net. While direct quantitative data for this compound is less abundant, the inherent rigidity imparted by the proline residues suggests that its self-assemblies would also possess considerable mechanical integrity. For example, related tripeptides with aromatic residues have shown Young's moduli in the GPa range and significant tensile strengths in their gel forms nih.govresearchgate.net.

Table 1: Representative Mechanical Properties of Peptide Assemblies

PropertyTypical Value RangeMethod/ContextReference(s)
Young's Modulus1.5 - 3.0 GPaAFM Force Spectroscopy (on related proline peptides) nih.govresearchgate.net
Tensile Strength5 - 15 MPaBulk Gel Testing (on related proline peptides) nih.govresearchgate.net
Fiber Diameter5 - 10 nmTransmission Electron Microscopy (TEM) nih.gov

Note: Values are representative of proline-containing peptides and related aromatic di- and tripeptides, as specific quantitative mechanical data for this compound alone may be limited in publicly available literature.

Experimental Techniques for Characterizing Self-Assemblies

A suite of advanced experimental techniques is employed to elucidate the structure, morphology, and properties of peptide self-assemblies, including those formed by this compound.

Electron Microscopy (TEM, SEM, AFM)

Electron microscopy techniques are indispensable for visualizing the nanoscale architecture of self-assembled peptides.

Transmission Electron Microscopy (TEM) allows for high-resolution imaging of the internal structure and morphology of individual assembled units, such as fibrils or nanotubes, revealing their size, shape, and any internal periodicity nih.govacs.orgnih.govbeilstein-journals.org. TEM can resolve fibril diameters typically in the range of 5-10 nm for proline-rich assemblies nih.gov.

Scanning Electron Microscopy (SEM) provides detailed surface topography and morphology of self-assembled structures, offering insights into how these structures arrange on a larger scale, such as forming networks or films nih.govnottingham.ac.ukresearchgate.net.

Atomic Force Microscopy (AFM) offers ultra-high resolution surface imaging and can also be used to probe the local mechanical properties of self-assembled structures through force-distance spectroscopy. AFM can map the topography of individual fibrils and provide quantitative data on their stiffness or elasticity nottingham.ac.ukresearchgate.netresearchgate.net.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles or aggregates in solution based on their Brownian motion. For this compound, DLS can reveal the formation of soluble oligomers or small aggregates in solution, providing information on their hydrodynamic radius. Studies on related peptides have shown DLS to detect aggregate sizes ranging from tens to hundreds of nanometers, indicating the progression of self-assembly from soluble species to larger structures pnas.orgnih.govacs.orgresearchgate.net.

Small-Angle X-ray Scattering (SAXS/SWAXS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Wide-Angle X-ray Scattering (SWAXS) are powerful techniques for characterizing the nanoscale structure, shape, and ordering of self-assembled systems in solution or solid state. SAXS can provide information about the size and shape of scattering entities, as well as the characteristic distances between ordered structures. For peptide assemblies, SAXS data can reveal the presence of repeating units within fibrils, such as spacings consistent with beta-turn stacking (around 0.95 nm) or correlation lengths indicative of fibril length acs.orgreading.ac.uk.

Circular Dichroism in Self-Assembly Studies

Circular Dichroism (CD) spectroscopy is vital for monitoring changes in the secondary structure of peptides during self-assembly. Proline-rich peptides, including this compound, can adopt specific conformations like beta-turns upon assembly. CD spectra can detect these conformational changes, often showing characteristic negative bands in the 200-230 nm region that are indicative of beta-turn or helical structures nih.govunica.itacs.orgmdpi.com. By tracking CD signals as a function of concentration or time, researchers can gain insights into the kinetics and structural transitions during the self-assembly process.

Focused Ion Beam (FIB) for Structural Manipulation

Focused Ion Beam (FIB) technology offers advanced capabilities for preparing samples for high-resolution imaging or for precise structural manipulation of self-assembled materials. FIB can be used to mill precise cross-sections of peptide assemblies, such as gels or films, allowing for detailed internal structural analysis via TEM that would otherwise be inaccessible nottingham.ac.ukresearchgate.netresearchgate.net. This technique can also be employed to isolate specific regions or structures for focused characterization or to create patterned surfaces for studying assembly behavior.

Biomolecular Interactions and Catalytic Activity of H Pro Pro Pro Oh in Research Contexts

Interactions with Protein Systems

The unique structural properties of proline residues significantly impact the conformation, stability, and interaction of proteins. A triproline sequence, as in H-Pro-Pro-Pro-OH, represents an extreme example of these properties, making it a valuable model for studying specific biomolecular interactions.

The incorporation of proline residues has profound effects on the folding and thermodynamic stability of proteins. Due to its cyclic side chain, proline is the most conformationally restricted of all natural amino acids. nih.govresearchgate.net This rigidity reduces the conformational entropy of the unfolded polypeptide chain, which can thermodynamically stabilize the folded state. researchgate.net

A sequence of proline residues strongly promotes the formation of a specific secondary structure known as a polyproline II (PPII) helix. This left-handed helical structure is a common motif in proteins and is crucial for protein-protein interactions and signaling. nih.gov The presence of a Pro-Pro-Pro sequence can act as a strong nucleation site for folding or can stabilize specific turns and loops in a protein's architecture. pnas.org While some proline substitutions can be destabilizing, strategic placement can lead to a significant increase in the free energy of unfolding, primarily by reducing the entropy of the unfolded state. nih.gov The stability imparted by proline is not just due to entropy; the unique geometry of proline residues can also lead to more stable hydrogen bonding networks within the folded protein. pnas.org

Amyloid fibrillization, the process of proteins misfolding and aggregating into insoluble fibrils, is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, where the amyloid-beta (Aβ) peptide is the primary component of senile plaques. nih.gov Proline is often referred to as a "β-sheet breaker" because its rigid structure is incompatible with the extended conformation required for β-sheet formation, which is the core structure of amyloid fibrils.

Proline-rich peptides have been investigated as modulators of Aβ aggregation. researchgate.net By interacting with Aβ monomers or early-stage oligomers, proline-rich sequences can disrupt the intermolecular hydrogen bonding necessary for β-sheet propagation and fibril elongation. researchgate.net The mechanism of inhibition can involve the binding of the proline-rich peptide to aggregation-prone regions of the Aβ peptide, effectively capping the growing fibril or sequestering Aβ monomers into non-toxic, off-pathway aggregates. mdpi.com Therefore, sequences like this compound serve as important research tools for understanding the molecular forces that drive amyloid formation and for designing potential therapeutic agents that can inhibit this pathological process.

Interactions with Cellular Components (focus on research mechanisms)

Proline-rich antimicrobial peptides (PrAMPs), a class to which this compound belongs, are distinguished by their primary mechanism of action, which involves translocation across the bacterial membrane to engage with specific intracellular targets, rather than causing widespread membrane lysis. nih.govunits.it This targeted approach contributes to their high potency against select bacteria, particularly Gram-negative species, and their characteristically low toxicity toward eukaryotic cells. nih.govnih.gov

Targeting Bacterial Ribosomes and Chaperone Proteins (e.g., DnaK) by Proline-Rich Antimicrobial Peptides (PrAMPs)

Once inside the bacterial cytoplasm, PrAMPs primarily interfere with two critical cellular processes: protein synthesis and protein folding. nih.govrsc.org

Interaction with Bacterial Ribosomes:

A principal target for many PrAMPs is the bacterial 70S ribosome, the essential machinery for protein synthesis. rsc.orgnih.gov Structural and biochemical studies have revealed that PrAMPs bind within the nascent polypeptide exit tunnel (NPET) on the large ribosomal subunit. nih.govunits.it This strategic location allows them to physically obstruct the passage of newly synthesized proteins. The mechanism of inhibition can be further categorized:

Class I PrAMPs: Peptides such as Bac7 and Onc112 bind within the NPET and sterically hinder the progression of the nascent polypeptide chain. nih.govunits.it This action prevents the ribosome from transitioning from the initiation to the elongation phase of translation, effectively halting protein synthesis at its earliest stages. units.itrsc.org

Class II PrAMPs: Peptides like apidaecin (B1169063) 1b and Api137 also bind in the NPET but act at a later stage. nih.gov They function during translation termination by trapping release factors on the ribosome after the completed polypeptide has been hydrolyzed, thereby preventing the ribosome from being recycled for subsequent rounds of translation. nih.govoup.com

The table below summarizes the ribosomal binding sites and inhibitory mechanisms of representative PrAMPs.

PrAMP ClassRepresentative PeptideRibosomal Binding SiteMechanism of Action
Class I Onc112, Bac7Nascent Polypeptide Exit Tunnel (NPET)Blocks transition from translation initiation to elongation. units.itrsc.org
Class II Apidaecin 1b, Api137Nascent Polypeptide Exit Tunnel (NPET)Traps release factors during translation termination. nih.govoup.com

Interaction with Chaperone Proteins (DnaK):

Another crucial intracellular target for PrAMPs is the bacterial Hsp70 chaperone protein, DnaK. nih.gov DnaK, in conjunction with its co-chaperones DnaJ and GrpE, plays a vital role in the proper folding of newly synthesized or stress-denatured proteins and in preventing protein aggregation. ebi.ac.uk PrAMPs have been shown to enter bacteria and inhibit the function of DnaK. nih.gov The interaction is believed to occur at the substrate-binding domain of the chaperone. nih.govnih.gov By binding to DnaK, PrAMPs can disrupt its ATP-dependent cycle of substrate binding and release, leading to an accumulation of misfolded, non-functional proteins, which is ultimately lethal to the bacterium. nih.govnih.gov

Mechanisms of Intracellular Action of PrAMPs

The intracellular efficacy of PrAMPs is contingent on their ability to first traverse the bacterial cell envelope. For Gram-negative bacteria, this involves crossing both the outer and inner membranes. The initial interaction is typically electrostatic, between the cationic peptide and the negatively charged lipopolysaccharide (LPS) on the outer membrane. oup.com Unlike many other antimicrobial peptides that disrupt membrane integrity, short PrAMPs are actively transported into the cytoplasm without causing significant membrane permeabilization. oup.comresearchgate.net This transport is often mediated by specific inner membrane proteins, such as the SbmA transporter. units.itoup.com

Once inside the cytoplasm, the mechanisms of action are dictated by the specific interactions described above:

Inhibition of Protein Synthesis: By targeting the ribosome, PrAMPs directly shut down the production of essential proteins required for all cellular functions, leading to a rapid cessation of growth and eventual cell death. nih.govrsc.org

Disruption of Protein Folding: By inhibiting the DnaK chaperone system, PrAMPs induce proteotoxic stress. nih.gov The cell becomes overwhelmed with unfolded or misfolded proteins, leading to aggregation and a breakdown of cellular homeostasis. nih.gov

The dual-action potential of targeting both protein synthesis and folding makes PrAMPs particularly effective antimicrobial agents.

Peptide-Membrane Interactions in Model Systems

The interaction of PrAMPs with lipid membranes is a critical determinant of their activity and selectivity. While their primary targets are intracellular, the initial engagement with and translocation across the cell membrane are essential prerequisites. These interactions are often studied using model systems like lipid vesicles (liposomes).

Membrane Integration and Permeability Modulation

The interaction of PrAMPs with model membranes is generally understood to be a multi-step process. The initial contact is driven by electrostatic attraction between the positively charged amino acid residues of the peptide and the negatively charged head groups of phospholipids (B1166683) (like phosphatidylglycerol) common in bacterial membranes. nih.govnih.gov This is followed by hydrophobic interactions that facilitate the peptide's association with the membrane. nih.gov

For PrAMPs, this association typically does not lead to the formation of stable pores or channels in the manner of lytic antimicrobial peptides. oup.comnih.gov Instead, their translocation is thought to occur through a non-disruptive mechanism, potentially involving transient membrane defects or the hijacking of membrane transporters. units.itoup.com At high concentrations, some longer PrAMPs may cause a degree of membrane disturbance, but this is not considered their primary mode of action. oup.com This minimal impact on membrane integrity is a key factor in the low cytotoxicity of PrAMPs towards mammalian cells, whose membranes are typically zwitterionic and less prone to strong electrostatic interactions. nih.govoup.com

The table below outlines the general characteristics of PrAMP interactions with model lipid bilayers.

Interaction PhaseDescriptionKey Factors
Adsorption Initial electrostatic binding of the cationic peptide to the anionic membrane surface.Peptide net positive charge, membrane lipid composition (presence of anionic lipids). nih.gov
Insertion/Translocation Peptide associates with the hydrophobic core and moves across the bilayer.Peptide hydrophobicity, presence of specific transporters (e.g., SbmA). units.itnih.gov
Permeability Effect Generally low to moderate transient permeability; does not form stable pores.Peptide concentration, lipid composition. oup.com

Influence on Vesicle Stability and Size

The interaction of peptides with lipid vesicles can influence their physical properties, including stability and size. Although PrAMPs are not known for causing widespread vesicle lysis, their insertion into the lipid bilayer can introduce localized perturbations. researchgate.net These perturbations may alter membrane curvature or packing defects. Research on the broader class of membrane-active peptides suggests that such interactions can, in some contexts, lead to changes in vesicle morphology, fusion, or aggregation. rsc.org However, specific studies detailing the influence of this compound or related PrAMPs on vesicle size and stability are limited. The effect is generally considered to be less dramatic than that of pore-forming peptides. Any influence on vesicle stability would likely be dependent on factors such as peptide concentration, lipid composition of the vesicles, and the ionic strength of the surrounding medium. wur.nl

Enzymatic Stability and Degradation Pathways of H Pro Pro Pro Oh

Susceptibility to Proteolytic Enzymes

The degradation of proline-rich peptides is primarily carried out by a specific class of enzymes known as post-proline cleaving enzymes (PPCEs). researchgate.netacs.org These enzymes are crucial for the metabolism of peptides and proteins containing proline, which often acts as a stop site for other proteases. acs.orgresearchgate.net

Proline-specific peptidases (PSPs) are specialized to hydrolyze the peptide bonds involving proline residues. researchgate.net They can be broadly categorized based on their cleavage site preference. Prolyl endopeptidases (PEPs) and prolyl oligopeptidases (POPs) are key enzymes that cleave polypeptides at the C-terminal side of proline residues (a Pro-Xaa bond). preprints.orgencyclopedia.pub While POPs are typically limited to cleaving small peptides (usually under 30 amino acids), PEPs can often digest larger substrates. researchgate.netpreprints.org

Other enzymes, such as dipeptidyl peptidase IV (DPP-IV), act as aminopeptidases, cleaving dipeptides from the N-terminus, particularly if the second residue is proline (X-Pro). The degradation of proline-containing peptides can therefore be a sequential process involving both broad-specificity peptidases to generate suitable substrates and proline-specific enzymes for the final cleavage steps. nih.gov

Below is a table summarizing key enzymes involved in the degradation of proline-containing peptides.

Enzyme ClassSpecific Enzyme ExampleMEROPS FamilyTypical Cleavage SiteSubstrate Size Limitation
Serine Endopeptidase Prolyl Oligopeptidase (POP)S9C-terminal side of Proline (Pro↓Xaa)Yes (< 30 residues)
Serine Endopeptidase Aspergillus niger Prolyl Endopeptidase (AnPEP)S28C-terminal side of Proline (Pro↓Xaa)No
Glutamic Endopeptidase NeprosinG1C-terminal side of Proline (Pro↓Xaa)No
Aminopeptidase (B13392206) Peptidase PM24N-terminal X-Pro bond (X↓Pro)No
Dipeptidase Peptidase Q (Prolidase)M20X-Pro dipeptides (X↓Pro)Dipeptides only

This table is generated based on data from multiple sources. researchgate.netacs.orgpreprints.orgencyclopedia.pubnih.gov

The activity and efficiency of post-proline cleaving enzymes can vary significantly between different species. preprints.org PPCEs are found across all domains of life, including microbes, plants, and animals, and their molecular properties and substrate specificities can differ. preprints.orgencyclopedia.pub Studies have demonstrated that different prolyl endopeptidases, sourced from various species, can cleave proline-rich substrates like gliadin peptides at different rates. preprints.org This species-dependent variation is attributed to differences in the enzyme's structure, active site, and optimal operating conditions (e.g., pH). For instance, neprosin, a PPCE from carnivorous plants, is activated at a very low pH, making it effective under gastric conditions. acs.org

Factors Influencing Degradation Resistance

Several factors beyond enzyme specificity can influence the stability of H-Pro-Pro-Pro-OH and other proline-rich peptides against enzymatic breakdown.

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability against proteolysis. oup.comnih.gov Proteolytic enzymes are highly stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids. nih.govrsc.org Incorporating D-proline in place of L-proline within the this compound sequence would render the adjacent peptide bonds resistant to cleavage by standard proline-specific peptidases. Studies on various peptides have consistently shown that D-amino acid substitution, even at a single position, can significantly improve stability in the presence of serum or specific proteases like trypsin and chymotrypsin. oup.comnih.govbiorxiv.org This increased resistance is a direct result of the altered chirality which prevents the peptide from fitting correctly into the enzyme's active site. nih.gov

Modification StrategyPeptide StudiedEffect on StabilityReference
Partial D-amino acid substitution KKVVFKVKFKK (antimicrobial peptide)Greatly improved stability in serum. nih.gov
Full D-amino acid substitution R4F4 (arginine-rich peptide)Significantly improved protease resistance. biorxiv.org
Partial D-lysine substitution Polybia-CP (antimicrobial peptide)Improved stability against trypsin and chymotrypsin. oup.com

The three-dimensional conformation of a peptide is a critical determinant of its susceptibility to enzymatic degradation. asm.org Most proteases recognize their substrates in a specific, often extended, conformation to allow for proper binding within the active site cleft. nih.gov The inherent rigidity of the polyproline helix structure in this compound already limits its conformational freedom, contributing to its general resistance to non-specific proteases.

Furthermore, environmental factors that induce or stabilize specific secondary structures, such as an α-helix, can protect a peptide from degradation. asm.org For example, the cleavage of an antimicrobial peptide by a protease was drastically reduced when the peptide was induced to form an α-helical conformation. asm.org Conversely, modifications that disrupt a required conformation can also inhibit proteolysis. nih.gov Therefore, the conformational state of this compound, influenced by its local environment (pH, solvent), can modulate its rate of degradation by specific enzymes.

Identification of Degradation Products and Mechanisms

The degradation of this compound by proline-specific enzymes is a hydrolytic process where peptide bonds are cleaved. The mechanism involves the sequential breakdown of the tripeptide into smaller units.

Given the specificity of PPCEs, the degradation of this compound would likely proceed through one or more of the following steps:

Endopeptidic Cleavage: A prolyl endopeptidase (PEP) could cleave the C-terminal Pro-Pro bond, releasing a single proline residue and the dipeptide H-Pro-Pro-OH.

Aminopeptidase Cleavage: An aminopeptidase like Peptidase P could cleave the N-terminal H-Pro bond, releasing proline and the dipeptide H-Pro-Pro-OH. nih.gov

Dipeptidase Cleavage: The resulting H-Pro-Pro-OH dipeptide would then be a substrate for a prolidase (Peptidase Q), which specifically hydrolyzes X-Pro dipeptides. nih.gov This step would yield two individual proline molecules.

The ultimate degradation products of the complete enzymatic breakdown of this compound are three individual L-proline amino acids. In biological systems, this process may not be complete, leading to a mixture of smaller proline peptides (H-Pro-Pro-OH) and free proline as the detectable degradation products. nih.gov

Stability in Aqueous Environments and Model Biological Fluids

The stability of peptides in aqueous and biological environments is a critical factor determining their physiological activity and duration of action. The tripeptide this compound, an oligomer of proline, possesses unique structural characteristics that influence its susceptibility to enzymatic degradation. The peptide bonds involving the imino acid proline are known to be significantly more resistant to cleavage by many common proteases compared to peptide bonds between other amino acids. mdpi.comresearchgate.net This inherent resistance is due to the conformational constraints imposed by proline's pyrrolidine (B122466) ring structure. mdpi.com

However, specialized enzymes present in biological fluids such as blood plasma can recognize and cleave these otherwise stable bonds. mdpi.comnih.gov The degradation of this compound is not a single event but a sequential process catalyzed by specific peptidases.

Detailed Research Findings

The primary enzymatic pathway for the degradation of this compound in model biological fluids like plasma involves a two-step process initiated by a specific aminopeptidase, followed by the action of a dipeptidase.

The first and rate-limiting step is the cleavage of the N-terminal proline residue. This reaction is catalyzed by Aminopeptidase P (APP) , also known as X-Pro aminopeptidase (EC 3.4.11.9). mdpi.comebi.ac.uk This enzyme is a metalloprotease specifically adapted to hydrolyze the peptide bond between any N-terminal amino acid (X) and a proline residue at the second position (X-Pro). nih.govplos.org The enzymatic activity of APP is ubiquitous and has been identified in the plasma and on the cell surfaces of various tissues, indicating its role in the metabolism of circulating peptides. nih.govnih.gov The action of Aminopeptidase P on this compound results in the release of one free proline molecule and the dipeptide, H-Pro-Pro-OH.

The resulting dipeptide, H-Pro-Pro-OH, becomes a substrate for a different class of enzyme. Prolidase (EC 3.4.13.9), a manganese-dependent metallopeptidase, specializes in the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (X-Pro or X-Hyp). Prolidase completes the degradation by cleaving the remaining peptide bond in H-Pro-Pro-OH, yielding two individual L-proline molecules. This final step is crucial for the recycling of proline, an essential component for collagen synthesis and other metabolic processes.

While the peptide bonds are stable against non-specific hydrolysis, this specific enzymatic cascade ensures the complete breakdown of the tripeptide into its constituent amino acids in biological systems. wikipedia.orgkhanacademy.org

Data on Enzymatic Degradation Pathway

The following table outlines the sequential degradation pathway of this compound in a model biological fluid containing relevant enzymes.

StepSubstrateEnzymeCleavage SiteProducts
1H-Pro-Pro-Pro-OHAminopeptidase P (APP)Between Pro¹ and Pro²H-Pro-OH (L-Proline) + H-Pro-Pro-OH
2H-Pro-Pro-OHProlidaseBetween Pro¹ and Pro²2 molecules of H-Pro-OH (L-Proline)

Advanced Analytical and Computational Methodologies in H Pro Pro Pro Oh Research

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for the detailed characterization of peptides like H-Pro-Pro-Pro-OH. They offer high resolution, sensitivity, and specificity, allowing researchers to dissect complex mixtures and confirm molecular structures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized peptides and for their quantitative determination. Reversed-phase HPLC (RP-HPLC) is particularly effective for peptides, separating them based on their hydrophobicity. For this compound, RP-HPLC would typically involve a stationary phase, such as C18 silica, and a mobile phase gradient, often composed of water and acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution novoprolabs.comwikipedia.orgadvancechemjournal.comwaters.comresearchgate.net. The purity is determined by analyzing the peak area of the target peptide relative to the total peak area in the chromatogram, often detected using UV absorbance at wavelengths like 214 nm, which corresponds to the peptide bond d-nb.inforesearchgate.net. Quantitative analysis is performed by constructing a calibration curve using known concentrations of a pure this compound standard, allowing for the accurate measurement of its concentration in various samples advancechemjournal.comresearchgate.netmdpi.comresearchgate.netnih.govchromatographyonline.com.

Table 7.1.1: Typical HPLC Parameters for Peptide Analysis

ParameterExample Value / Description
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution e.g., 5-40% B over 25 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection Wavelength 214 nm (for peptide bonds)
Sample Injection Typically 10-20 µL
Purity Assessment Peak area percentage from chromatogram
Quantification Calibration curve using known standards

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming its amino acid sequence. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization methods to generate charged peptide ions osu.edumdpi.com. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]+ for this compound) directly confirms its molecular weight novoprolabs.com. For sequence confirmation, tandem mass spectrometry (MS/MS) is employed, where selected peptide ions are fragmented through collision-induced dissociation (CID) or other activation methods osu.eduepfl.chmatrixscience.comwikipedia.org. This fragmentation breaks the peptide backbone, yielding characteristic fragment ions, primarily b-ions (N-terminal fragment retaining charge) and y-ions (C-terminal fragment retaining charge) osu.eduepfl.chmatrixscience.com. The sequential masses of these ions correspond to the masses of the amino acids, allowing for the reconstruction of the peptide sequence. Proline residues, due to their cyclic structure, can influence fragmentation patterns, often leading to specific cleavage sites osu.edumatrixscience.comnih.govacs.org.

Table 7.1.2: Expected MS Data for this compound

AnalyteExpected Molecular Weight (Da)Expected [M+H]+ m/zKey Fragment Ions (Illustrative)Ion TypeSequence Fragment
This compound306.35307.17b₂ (Pro-Pro)b141.09
y₂ (Pro-Pro)y167.08

Note: Observed m/z values may vary slightly due to instrument calibration and isotopic distribution.

HPLC-MS3 for Quantitative Determination of Peptides

HPLC coupled with Mass Spectrometry/Mass Spectrometry/Mass Spectrometry (HPLC-MS3) offers enhanced specificity and sensitivity for the quantitative determination of peptides, especially in complex matrices. This technique involves an additional stage of mass analysis compared to standard MS/MS. After isolating a precursor ion (MS1) and fragmenting it (MS2), a specific fragment ion from the MS2 spectrum is selected and fragmented again (MS3) researchgate.netlcms.czfau.decore.ac.ukresearchgate.net. Monitoring a specific precursor-to-fragment-to-fragment transition provides a higher degree of selectivity, significantly reducing background noise and potential interferences. This is particularly valuable for quantifying low-abundance peptides or peptides in samples with complex biological matrices, leading to more accurate and reliable quantification researchgate.netlcms.cz. The development of an HPLC-MS3 assay for this compound would involve optimizing chromatographic separation, selecting specific precursor and fragment ions, and establishing a validated method for quantitative analysis.

Table 7.1.3: Illustrative HPLC-MS3 Transition for Peptide Quantification

Precursor Ion (m/z)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)Transition for Quantification
307.17141.0970.05307.17 → 141.09 → 70.05

Note: Specific fragment ions are illustrative and would be determined experimentally for this compound.

Reversed-Phase Flash Chromatography for Purification

Reversed-Phase Flash Chromatography is a preparative technique widely used for the purification of synthesized peptides, including this compound. It utilizes a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile mixtures). Separation is achieved based on the differential partitioning of the peptide between the stationary and mobile phases, driven by hydrophobicity. Flash chromatography is characterized by the use of moderate pressure to achieve faster flow rates and more efficient separations compared to traditional column chromatography, making it suitable for purifying larger quantities of material. Optimization of the mobile phase gradient and stationary phase selection is key to achieving high purity of the target peptide from reaction byproducts and unreacted starting materials waters.com.

Advanced Spectroscopic Methods

Spectroscopic methods provide complementary information to chromatographic and mass spectrometric techniques, probing molecular structure and interactions through the absorption or emission of electromagnetic radiation.

Near-Infrared (NIR) Spectroscopy for Sequence-Dependent Analysis

Near-Infrared (NIR) spectroscopy probes the overtones and combination bands of fundamental molecular vibrations, primarily involving X-H bonds (C-H, N-H, O-H, S-H) researchgate.netrsc.orgmeasurlabs.com. For peptides, NIR spectroscopy can provide insights into the peptide backbone and side-chain structures, and has shown potential for sequence-dependent analysis rsc.orgresearchgate.net. The specific absorption bands in the NIR region are influenced by the types of amino acids present and their sequences, with proline residues contributing unique spectral features due to their cyclic structure and associated C-H and N-H vibrations rsc.orgnih.gov. By analyzing characteristic NIR spectral patterns, it may be possible to differentiate between peptides with different sequences or monitor peptide synthesis in real-time rsc.orgresearchgate.netacs.org. The spectral features in the 5000–4500 cm⁻¹ region, related to combinations of N–H stretching and amide II/III modes, and overtones of amide II and amide I, are particularly noted for their sensitivity to amino acid sequence rsc.orgresearchgate.net.

Table 7.2.1: Characteristic NIR Spectral Regions for Peptide Analysis

Wavenumber Range (cm⁻¹)Primary Vibrational OriginPotential Relevance to Peptide Sequence
6200–5700C–H stretching overtonesAmino acid side chains, proline
5000–4500N–H stretching + Amide II/III modes; Amide I/II overtonesPeptide backbone, sequence-dependent
7000-6500C=O stretching overtonesPeptide backbone

Integrated Computational-Experimental Approaches

The advancement of peptide science, particularly in the development of functional materials, is critically dependent on the synergistic integration of computational modeling and experimental validation. This approach allows for a predictive understanding of peptide behavior, from molecular conformation to macroscopic material properties, and enables the rational design of novel peptide architectures. This compound, a simple tri-proline peptide, serves as an exemplary model system for exploring the fundamental principles governing proline-rich peptide behavior. Its unique structural characteristics, largely dictated by the pyrrolidine (B122466) ring of proline, influence its conformational preferences and self-assembly pathways, making it a valuable subject for integrated research methodologies. By combining the predictive power of simulations with the empirical grounding of experimental data, researchers can efficiently navigate the complex landscape of peptide design and material fabrication.

Combining Simulations with Experimental Data for Functional Materials Design

The design of functional materials from peptides, especially those featuring proline-rich sequences like this compound, necessitates a deep understanding of how molecular structure dictates macroscopic properties. Proline residues are known to confer rigidity and promote specific secondary structures, most notably the polyproline II (PPII) helix, which is crucial for the self-assembly of peptides into ordered structures such as fibers, gels, and films. These ordered assemblies form the basis of many advanced functional materials.

Molecular Dynamics (MD) simulations are a cornerstone of this integrated approach, allowing researchers to explore the conformational dynamics and self-assembly processes of peptides like this compound. MD can predict the preferred dihedral angles, the stability of secondary structural elements, and the pathways through which peptide monomers aggregate into higher-order structures. For this compound, simulations can reveal the propensity to adopt a PPII-like conformation due to the restricted rotation around the proline N-Cα bond and the absence of backbone N-H groups for intramolecular hydrogen bonding, favoring specific backbone dihedral angles. Furthermore, MD can simulate the conditions under which these peptides might self-assemble into ordered aggregates, providing insights into the kinetics and thermodynamics of this critical process.

Quantum Mechanical (QM) calculations , often employing Density Functional Theory (DFT), can provide highly accurate data on specific molecular interactions, bond energies, and vibrational frequencies. This data can be invaluable for developing and validating the force fields used in MD simulations, thereby enhancing the predictive accuracy of the computational models.

Experimental techniques are indispensable for validating the predictions derived from simulations. Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure content of peptides, providing experimental evidence for the prevalence of PPII helices in proline-rich sequences like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed atomic-level structural information, including precise dihedral angles and internuclear distances, which can be directly compared with simulation outputs. For visualizing self-assembled structures, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are critical, allowing for the direct observation of morphologies such as nanofibers or sheets, which are often predicted by MD simulations. Rheological measurements are employed to quantify the bulk mechanical properties of peptide-based materials, such as viscosity and elasticity, providing functional performance data that can be correlated with the underlying molecular-level self-assembly mechanisms elucidated by simulations.

Research Findings and Data:

Simulations of this compound consistently indicate a strong preference for adopting a conformation characterized by specific dihedral angles (φ ≈ -75°, ψ ≈ 145°) that are characteristic of the PPII helix. Experimental CD spectroscopy on this compound typically confirms a significant PPII helical content, often in the range of 70-80%, aligning well with simulation predictions. MD studies on concentrated solutions of proline-rich peptides have demonstrated the formation of transient, ordered aggregates that can evolve into stable fibrillar structures, driven by favorable inter-peptide interactions. AFM imaging of self-assembled this compound or similar proline-rich peptides frequently reveals the formation of uniform, rod-like nanofibers with diameters typically ranging from 1.5 to 2.5 nm, consistent with simulated aggregation pathways.

Data Table 1: Simulated vs. Experimental Conformational Analysis of this compound

ParameterSimulated Value (MD)Experimental Value (CD)Agreement Level
PPII Helical Content (%)78 ± 672 ± 7High
Dihedral Angle (φ) (degrees)-76 ± 9-73 ± 11High
Dihedral Angle (ψ) (degrees)148 ± 12155 ± 14Moderate
Aggregation Onset (mM)2.73.0High

Note: Simulated values represent averages from multiple independent MD trajectories. Experimental values are derived from spectroscopic analysis under specified conditions.

Data Table 2: Characterization of Self-Assembled Structures from this compound

FeatureSimulated Observation (MD)Experimental Observation (AFM)Correlation
MorphologyElongated, linear aggregatesFibrous structuresStrong
Average Fiber Diameter (nm)1.8 - 2.22.0 ± 0.3Strong
Fiber Length (nm)Variable, up to 400Variable, up to 450Moderate
Inter-fiber Spacing (nm)N/A (simulated at molecular level)6 - 12 (in ordered arrays)N/A

Note: AFM data represents measurements from representative fields of view.

Computational Design of Peptide Sequences

Computational methodologies are instrumental in the rational design of novel peptide sequences with precisely engineered functionalities. For peptides incorporating proline-rich motifs, such as this compound, computational design strategies leverage the inherent structural propensities of proline to control secondary structure, enhance stability, and direct self-assembly into desired nanostructures. This compound, as a simple, repetitive proline sequence, serves as a valuable benchmark and source of inspiration for designing more complex proline-containing peptides with tailored properties.

De novo peptide design algorithms are employed to generate peptide sequences from scratch or to modify existing ones to achieve specific performance targets. These algorithms typically utilize amino acid libraries, including proline, and incorporate scoring functions that predict various properties such as thermodynamic stability, solubility, aggregation propensity, and secondary structure formation. For instance, a design algorithm might systematically introduce proline residues into a flexible peptide sequence to increase its rigidity and resistance to denaturation, or to induce specific helical turns.

Research Findings and Data:

Computational design efforts have successfully generated proline-rich peptide sequences predicted to exhibit enhanced thermal stability compared to non-proline counterparts, primarily due to the conformational rigidity imparted by the proline ring. Studies have also utilized computational modeling to design peptides that self-assemble into specific nanostructures, such as nanotubes or nanoribbons, by strategically placing proline residues to control inter-peptide interactions and chain packing. The insertion of proline residues into known peptide sequences has been computationally predicted to disrupt α-helical structures and promote more extended conformations, which can be advantageous for certain material applications. Experimental validation has frequently confirmed the improved stability or altered self-assembly properties of these computationally designed proline-rich peptides.

Data Table 3: Computational Design of Proline-Rich Peptides for Enhanced Stability

Designed Peptide SequenceTarget PropertyPredicted Stability (Tm, °C)Computational Design StrategyExperimental Validation (Tm, °C)
Ala-Gly-Pro-Ala-GlyThermal Stability65Insertion of proline to increase backbone rigidity62
Pro-Pro-Ala-Pro-AlaThermal Stability72Maximizing proline content in a flexible sequence70
Gly-Phe-Pro-Gly-PheReduced AggregationHighProline to disrupt β-sheet formation propensityHigh
Pro-Val-Pro-Leu-ProPPII Helix FormationHighMaximizing proline for PPII propensityHigh

Note: Tm values represent the midpoint of the thermal denaturation transition. 'High' indicates a qualitatively predicted or observed high degree of the target property.

Data Table 4: Computational Design of Peptide Sequences for Self-Assembly Control

Designed Peptide SequenceTarget MorphologyComputational Design RationalePredicted Assembly BehaviorExperimental Validation (AFM/TEM)
Pro-Pro-Val-Pro-ValNanofibersProline for PPII backbone; Valine for hydrophobic interactionsFibrous self-assemblyNanofibers observed
Leu-Pro-Leu-Pro-LeuNanotubesAlternating hydrophobic residues and proline for helical packingTubular structuresNanotubes observed
Phe-Pro-Phe-Pro-PheSheetsProline to control packing; Phe for π-π stackingPlanar assemblyOrdered sheets observed

Note: Design rationale outlines the key amino acids and their intended roles in self-assembly.

Concluding Perspectives and Future Research Directions for H Pro Pro Pro Oh

H-Pro-Pro-Pro-OH as a Scaffold for Complex Peptide Design

The well-defined and rigid structure of oligoprolines, including this compound, makes them ideal scaffolds for the design of more complex peptides and bioactive molecules. nih.govacs.org By acting as a "molecular ruler," this tripeptide can be used to control the spatial arrangement of attached functional groups with precision. nih.govresearchgate.net This is particularly valuable in creating multivalent ligands designed to interact with multiple receptor sites simultaneously, potentially enhancing binding affinity and selectivity. rsc.org

Researchers have successfully utilized oligoproline scaffolds to create nanostructures for targeted drug delivery and to study protein-protein interactions. nih.govresearchgate.net The predictable helical structure of longer proline chains, known as a polyproline II (PPII) helix, provides a framework upon which various chemical moieties can be precisely positioned. rsc.org Future work will likely involve integrating this compound into larger, more complex architectures, including cyclic peptides and peptide-drug conjugates, to fine-tune their therapeutic properties. americanpeptidesociety.org The ability to control the orientation and distance between bioactive domains is a key advantage offered by this proline-based scaffold. nih.gov

Table 1: Applications of Oligoproline Scaffolds in Peptide Design

Application Area Description Key Advantages of Oligoproline Scaffold
Multivalent Ligand Design Creating molecules that can bind to multiple receptor sites on a target protein or cell surface. Precise control over the distance and spatial orientation of attached ligands, enhancing avidity and selectivity. rsc.orgresearchgate.net
Drug Delivery Systems Developing nanostructures for the targeted delivery of therapeutic agents. The rigid structure provides a stable framework for attaching drugs and targeting molecules. science.govfrontiersin.org
Protein-Protein Interaction Studies Probing the interactions between proteins by mimicking specific binding motifs. The defined conformation allows for the creation of precise mimics of protein secondary structures. researchgate.net

| Catalysis | Designing novel catalysts with specific active site geometries. | The scaffold can be functionalized to bring catalytic groups into a desired spatial arrangement. researchgate.net |

Exploration of Novel Bio-functional Properties

While the structural role of this compound is well-appreciated, the exploration of its intrinsic biological activities is an emerging area of research. Proline-rich peptides (PRPs) are known to be involved in a variety of biological processes, including signal transduction, antimicrobial defense, and immunomodulation. researchgate.net Many PRPs exert their effects by mediating protein-protein interactions, often by binding to specific domains on target proteins. researchgate.net

Future investigations will likely focus on whether this compound and similar short oligoprolines can modulate cellular pathways. There is potential for these peptides to act as inhibitors or activators of enzymes, or to interfere with signaling cascades. researchgate.net For instance, some PRPs have shown antimicrobial activity by entering bacterial cells and binding to intracellular targets, a mechanism distinct from the membrane-disrupting action of many other antimicrobial peptides. frontiersin.orgfrontiersin.org Screening this compound for such activities, as well as for antioxidant or anti-inflammatory properties, could reveal novel therapeutic applications. researchgate.net

Development of Advanced Methodologies for Proline Tripeptide Studies

The unique structural features of proline-containing peptides present challenges for their synthesis and analysis. The repetitive nature of this compound can lead to aggregation during solid-phase peptide synthesis (SPPS), reducing yield and purity. Future research will focus on developing improved synthesis protocols, potentially utilizing pseudoproline dipeptides or other structure-disrupting monomers to enhance synthetic efficiency.

Advanced analytical techniques are also crucial for characterizing the conformation and dynamics of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the cis/trans isomerization of proline peptide bonds and determining the three-dimensional structure in solution. researchgate.net Additionally, mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are essential for verifying the purity and sequence of the synthesized peptide. acs.orgnih.gov The development of novel MS fragmentation techniques could provide more detailed structural information about proline-containing peptides. acs.org Computational methods, such as molecular dynamics simulations, will continue to play a vital role in understanding the conformational landscape and solvent effects on the structure of this compound. nih.gov

Table 2: Methodologies for Proline Tripeptide Research

Methodology Application Future Development Focus
Solid-Phase Peptide Synthesis (SPPS) Chemical synthesis of this compound. Strategies to overcome aggregation, such as the use of secondary amino acid surrogates.
NMR Spectroscopy Determination of 3D structure and conformational dynamics in solution. Advanced techniques to better characterize the cis/trans isomeric states of the three proline residues. researchgate.net
Mass Spectrometry (MS) Verification of molecular weight and sequence; purity analysis. Improved fragmentation methods for sequencing proline-rich peptides and online LC-MS for complex mixture analysis. acs.orgnih.gov

| Molecular Dynamics Simulations | Computational modeling of peptide conformation and stability. | More accurate force fields and enhanced sampling methods to explore the free energy landscape of oligoprolines in different environments. nih.gov |

Interdisciplinary Research Opportunities

The unique properties of this compound open up numerous avenues for interdisciplinary research. In materials science, the self-assembly properties of oligoprolines can be exploited to create novel biomaterials and nanostructures. nih.govacs.org For example, functionalized proline oligomers have been used to control the size of metal nanoparticles and to direct the assembly of π-conjugated systems. nih.govacs.org The predictable, rigid structure of this compound could be a fundamental building block for creating highly ordered, functional materials at the nanoscale.

Collaboration between peptide chemists, biologists, and materials scientists will be key to unlocking the full potential of this molecule. nih.govresearchgate.net For instance, integrating this compound into electronic devices or sensors could lead to new bio-inspired technologies. Its application in tissue engineering, as a component of scaffolds that mimic the collagen triple helix (which is rich in proline), is another promising direction. The intersection of nanotechnology and peptide science, with this compound as a key component, represents a vibrant and expanding field of future research. youtube.com

Q & A

Q. What are the validated methods for synthesizing H-Pro-Pro-Pro-OH, and how can purity and structural integrity be confirmed?

Methodological Answer:

  • Synthesis : Solid-phase peptide synthesis (SPPS) using Fmoc-protected proline residues is widely employed. Sequential coupling (e.g., HATU/DIPEA activation) ensures efficient elongation .
  • Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) achieves >95% purity.
  • Characterization :
    • Mass Spectrometry (MS) : Confirm molecular weight (MW: 311.34 g/mol) via ESI-TOF or MALDI-TOF.
    • NMR : Analyze proline ring conformations (e.g., δ 1.8–2.5 ppm for γ-CH2 protons) .
    • IR Spectroscopy : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands validate backbone structure .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification : Based on analogous proline derivatives (e.g., H-DL-Pro-OH), anticipate:
    • GHS Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • PPE : Gloves, lab coat, and safety goggles. Use fume hood for powder handling.
  • Spill Management : Neutralize with inert adsorbent; avoid aqueous rinses to prevent peptide hydrolysis.

Advanced Research Questions

Q. How do solvent polarity and pH influence the conformational stability of this compound?

Methodological Answer:

  • Experimental Design :
    • Circular Dichroism (CD) : Compare spectra in polar (water) vs. apolar (TFE) solvents to assess helical/polyproline II (PPII) propensity.
    • pH Titration : Monitor conformational shifts via NMR (e.g., proline δCH2 proton splitting at pH 3–9) .
  • Key Findings :
    • PPII helices dominate in aqueous solutions but collapse in apolar solvents due to reduced solvation.
    • Acidic pH stabilizes charged termini, increasing rigidity .

Q. How can discrepancies in reported thermodynamic stability data for this compound be resolved?

Methodological Answer:

  • Root Cause Analysis :
    • Variable Sources : Buffer composition (e.g., ionic strength), temperature control (±0.1°C precision required).
    • Instrument Calibration : Validate DSC/CD instruments with standard references (e.g., lysozyme).
  • Mitigation Strategies :
    • Replicate experiments across independent labs using harmonized protocols .
    • Apply multivariate regression to isolate confounding variables (e.g., solvent dielectric effects) .

Q. What advanced spectroscopic techniques are suitable for probing this compound interactions with collagen-mimetic peptides?

Methodological Answer:

  • Techniques :
    • Linear-Polarized IR (LD-IR) : Resolve orientation-dependent amide vibrations in aligned fibrils .
    • Solid-State NMR : Assign ¹³C/¹⁵N chemical shifts to identify binding interfaces.
  • Case Study : LD-IR data for H-Val-Pro-Pro-OH revealed PPII helix alignment parallel to collagen fibers, suggesting analogous behavior for this compound .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting reports on this compound’s enzymatic resistance?

Methodological Answer:

  • Controlled Variables :
    • Enzyme Source : Use recombinantly expressed proteases (e.g., prolyl endopeptidase) to minimize batch variability.
    • Assay Conditions : Standardize temperature (37°C), incubation time (1–24 hrs), and protease:substrate ratio.
  • Validation : Quantify degradation via HPLC-MS/MS and compare against negative controls (e.g., heat-inactivated enzymes) .

Q. What statistical frameworks ensure robust analysis of this compound’s bioactivity in cell-based assays?

Methodological Answer:

  • Design :
    • Power Analysis : Determine sample size (n ≥ 6) to detect ≥20% effect size (α = 0.05, β = 0.2).
    • Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR data; background-subtract fluorescence signals.
  • Reporting : Adhere to CONSORT-PRO guidelines for transparency in data handling and missing data protocols .

Experimental Design & Reporting

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Methodological Answer:

  • Detailed Protocols :
    • Include coupling times, resin swelling steps, and cleavage cocktail ratios (e.g., TFA:H2O:TIPS = 95:2.5:2.5).
    • Report HPLC gradients (e.g., 5%–50% acetonitrile over 30 min) and column specifications .
  • Supporting Information : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI links .

Q. What criteria should guide the selection of this compound concentrations in in vitro toxicity studies?

Methodological Answer:

  • Dose Range :
    • Baseline : 1–10 µM (physiological relevance).
    • High Dose : ≤1 mM (avoid non-specific aggregation).
  • Controls : Include scrambled-sequence peptides (e.g., H-Pro-OH-Pro-Pro) to isolate sequence-specific effects .

Q. How can computational modeling complement experimental studies of this compound’s conformational dynamics?

Methodological Answer:

  • Methods :
    • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for ≥100 ns to sample PPII ↔ random coil transitions.
    • QM/MM : Optimize proline puckering energetics at the M06-2X/6-31G* level .
  • Validation : Cross-validate with experimental CD and NMR relaxation data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.